molecular formula C20H21N5OS B2921654 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)ethanone CAS No. 1251685-29-6

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)ethanone

Cat. No.: B2921654
CAS No.: 1251685-29-6
M. Wt: 379.48
InChI Key: VJHUHSAEYVNWRR-UHFFFAOYSA-N
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Description

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)ethanone is a complex organic compound that features a unique combination of isoquinoline, pyrimidine, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoquinoline Moiety: Starting from a suitable precursor, such as a benzylamine derivative, the isoquinoline ring can be constructed through a Pictet-Spengler reaction.

    Thiazole Ring Construction: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, involving the condensation of a thioamide with an α-haloketone.

    Pyrimidine Ring Formation: The pyrimidine ring can be introduced through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling Reactions: The final step involves coupling the isoquinoline, thiazole, and pyrimidine moieties through appropriate linkers and reaction conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Materials Science: The compound may be explored for its electronic properties, making it useful in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-(pyrimidin-2-yl)amino)thiazol-4-yl)ethanone: Similar structure but lacks the dimethyl groups on the pyrimidine ring.

    1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-(quinolin-2-yl)amino)thiazol-4-yl)ethanone: Contains a quinoline moiety instead of a pyrimidine moiety.

Uniqueness: 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)ethanone is unique due to the presence of both the dimethylpyrimidine and thiazole rings, which may confer distinct electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c1-13-9-14(2)22-19(21-13)24-20-23-17(12-27-20)10-18(26)25-8-7-15-5-3-4-6-16(15)11-25/h3-6,9,12H,7-8,10-11H2,1-2H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHUHSAEYVNWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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